2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound exhibits notable pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The compound is synthesized through various chemical reactions involving pyrazolo[3,4-b]pyridine derivatives. The synthesis often employs methodologies such as cyclocondensation and substitution reactions, which are standard in organic synthesis.
This compound can be classified as a heterocyclic organic compound due to its unique structure that incorporates nitrogen in its ring system. It also falls under the category of pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of 2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps:
The synthesis may involve the use of catalysts such as copper salts for facilitating certain reactions and improving yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
The molecular structure of 2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid features a bicyclic system comprising a pyrazole and pyridine ring fused together.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reaction pathways should be carefully controlled to prevent unwanted side reactions, particularly when handling trifluoromethyl groups due to their reactivity.
The mechanism by which 2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid exerts its pharmacological effects is likely related to its interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrazolo[3,4-b]pyridines often act as phosphodiesterase inhibitors, leading to increased levels of cyclic adenosine monophosphate within cells, which can modulate various signaling pathways involved in inflammation and other physiological processes .
2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid has potential applications in:
This compound exemplifies the intricate interplay between synthetic chemistry and pharmacology, highlighting its significance in drug discovery efforts.
The construction of the pyrazolo[3,4-b]pyridine core for this target molecule primarily follows Route B methodology – forming the pyridine ring onto a pre-existing pyrazole scaffold. This approach leverages 5-aminopyrazole derivatives as dinucleophilic components that react with appropriately functionalized pyridine precursors. The most efficient documented route involves chloronicotinonitrile intermediates undergoing nucleophilic displacement with hydrazine hydrate, followed by spontaneous cyclization [2] [4].
A critical optimization involves the regiocontrol of cyclization. When 2-chloro-3-cyano-4-(trifluoromethyl)pyridine is reacted with 1-cyclopropyl-1H-pyrazol-5-amine under classical reflux conditions in ethanol, the reaction proceeds via initial displacement of the chloro group by the exocyclic amino functionality. Subsequent intramolecular attack of the pyrazole nitrogen at the nitrile group forms the bicyclic system. Microwave irradiation (50°C, 15 minutes) significantly enhances this process, achieving yields >95% compared to 70-80% under conventional thermal conditions (reflux, 4-6 hours) [2].
Alternative routes employing α,β-unsaturated ketones (e.g., 3-(thiophen-2-yl)-1,1,1-trifluoroprop-2-en-1-one) with cyanoacetamide derivatives in dioxane/piperidine yield substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. Subsequent reaction with hydrazonoyl halides and base-mediated Smiles rearrangement delivers the pyrazolo[3,4-b]pyridin-3-amine scaffold, though this longer sequence suffers from lower overall yields (45-55%) [2].
Table 1: Optimization of Nucleophilic Cyclization Routes for Core Assembly
Starting Materials | Conditions | Key Intermediate | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
2-Chloro-3-cyano-4-(trifluoromethyl)pyridine + 1-Cyclopropyl-1H-pyrazol-5-amine | Ethanol, reflux, 4-6 h | 3-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-amine | 70-80% | Reliable; moderate yield |
As above | Ethanol, MW, 50°C, 15 min | As above | >95% | High yield, rapid, energy-efficient |
Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate + Hydrazine hydrate | Neat, steam bath, 5 h | Ethyl 3-amino-6-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 65% | Single solvent-free step; requires thioxo precursor |
α,β-Unsaturated ketone + Cyanothioacetamide, then Hydrazonoyl halide | Dioxane/Piperidine, then EtOH/NaOEt | Pyrazolo[3,4-b]pyridin-3-amines | 45-55% | Multi-step; lower yield; broader substitution possible |
Regioselective introduction of the 2-thienyl group at C6 is achieved predominantly via transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling on 6-bromo-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine precursors using Pd(PPh₃)₄ catalyst and 2-thienylboronic acid in dioxane/H₂O (3:1) at 85°C provides the 6-(thiophen-2-yl) derivative in 82-88% yield. Crucially, the bromine at C6 exhibits higher reactivity than chlorine at other positions due to enhanced polarization by the electron-withdrawing trifluoromethyl group at C4 [8] [4].
The trifluoromethyl group at C4 is typically installed early in the synthesis due to challenges in direct regioselective trifluoromethylation of the assembled heterocycle. Key approaches include:
Late-stage thienyl modifications are feasible but require careful optimization. Electrophilic bromination of the thiophene ring occurs selectively at the 5-position using NBS in DMF (0°C), preserving the heterocyclic core. Subsequent Pd-catalyzed couplings enable access to derivatives like 5-(4-fluorophenyl)-thiophene-2-yl analogues. Direct C-H functionalization of the thiophene ring using Pd(OAc)₂/Ag₂CO₃ with aryl iodides is also achievable, albeit with moderate yields (55-65%) [8].
Table 2: Regioselective Functionalization Methods for Key Substituents
Target Modification | Method | Conditions | Yield (%) | Regioselectivity/Notes |
---|---|---|---|---|
C6 Thienyl Installation | Suzuki Coupling (6-Bromo precursor + 2-Thienylboronic acid) | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O (3:1), 85°C, 12 h | 82-88% | High C6 selectivity due to CF₃ activation |
C4 Trifluoromethylation (Early) | Ullmann-Type (4-Iodo precursor + MCDFA) | CuI, DMF, 120°C, 24 h | 60-70% | Requires iodo precursor; side products observed |
C4 Trifluoromethylation (Early) | Radical (Pyridine precursor + NaSO₂CF₃) | Ru(bpy)₃Cl₂, TBHP, CH₃CN/H₂O, Blue LEDs, rt, 8 h | 75-82% | Superior regioselectivity; compatible with late-stage cores |
Thiophene C5 Bromination | Electrophilic (NBS) | DMF, 0°C, 1 h | 90% | Selective for thiophene C5 position |
Thiophene C5 Arylation | Direct C-H Arylation (Aryl iodide) | Pd(OAc)₂, Ag₂CO₃, PivOH, DMAc, 120°C, 24 h | 55-65% | Moderate yield; avoids pre-halogenation |
The cyclopropyl group at C3 significantly influences the stability, reactivity, and electronic properties of synthetic intermediates. The high ring strain energy (≈ 27 kcal/mol) imparts unique characteristics:
Conformational effects dictated by the cyclopropyl ring facilitate regioselective N1-alkylation. The sp²-hybridized C3 forces the cyclopropyl ring into a perpendicular orientation relative to the pyrazolopyridine plane, minimizing steric hindrance at N1 and favoring acetic acid moiety incorporation. This contrasts with tert-butyl groups, which cause significant steric crowding, reducing N-alkylation yields by 30-40% [9]. Furthermore, cyclopropyl’s strong σ-donating character increases electron density at C3, marginally activating adjacent positions (C4) toward electrophilic substitution while stabilizing the core against hydrolytic cleavage under acidic conditions (pH 2-4) encountered during workup.
Table 3: Impact of Cyclopropyl vs. Alkyl Groups on Intermediate Properties
Property | 3-Cyclopropyl Intermediate | 3-Methyl Intermediate | 3-tert-Butyl Intermediate |
---|---|---|---|
Ring Strain Energy (kcal/mol) | 27.0 | 0 | ~1.5 (gem-dimethyl) |
BDE C-H (kcal/mol) | ~106 (methylene) | ~105 (methyl) | ~96 (tertiary C-H) |
N1-Alkylation Yield (%) | 88-92 | 85-90 | 50-60 |
Stability in Air | Stable (weeks) | Moderate degradation (days) | Stable |
Hydrolytic Stability (pH 2, 24 h) | >98% Recovery | >98% Recovery | 85% Recovery |
DFT Transition State Stabilization (kcal/mol) | +5.2 | +1.8 | -3.1 (steric penalty) |
The final N1-alkylation step attaching the acetic acid moiety requires precise catalytic control to avoid O-alkylation or dialkylation. Three optimized systems demonstrate efficacy:
Critical to success is the suppression of dialkylation at the pyrazole nitrogen. Steric hindrance from the C3 cyclopropyl group inherently reduces dialkylation to <5%. However, employing a slight excess of the pyrazolo[3,4-b]pyridine core (1.05 equiv) relative to the alkylating agent (1.0 equiv) further ensures high monoalkylation selectivity (>98:2). Solvent polarity also influences regioselectivity: polar aprotic solvents (DMF, DMAc) favor N1-alkylation, while protic solvents (EtOH) promote competing O-alkylation pathways [6].
Table 4: Catalytic Systems for N1-Acetic Acid Moiety Incorporation
Catalytic System | Alkylating Agent | Conditions | Yield (%) | Selectivity (N1 vs. O/Dialkylation) |
---|---|---|---|---|
Ag₂CO₃ (10 mol%) | Ethyl bromoacetate | DMF, 80°C, 8 h, then LiOH THF/H₂O | 90-92% | >99% N1-monalkylation |
TBAB (5 mol%) | Chloroethyl acetate | Toluene, 50% aq. NaOH, 60°C, 12 h | 85-88% | 95% N1-monalkylation |
TBAI (2 mol%), K₂CO₃ (solvent-free) | Ethyl bromoacetate | MW, 100°C, 15 min, then LiOH MeOH/H₂O | 93% | >98% N1-monalkylation |
Cs₂CO₃ (2.0 equiv) | Ethyl bromoacetate | CH₃CN, reflux, 24 h | 75% | 85% N1-monalkylation; 15% dialkylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0